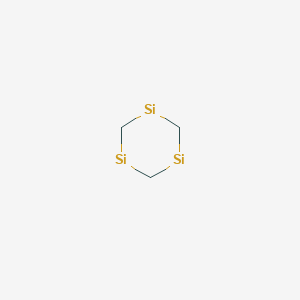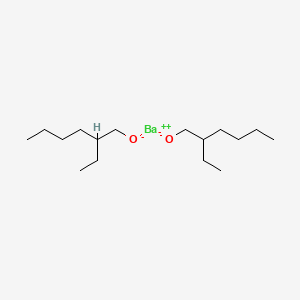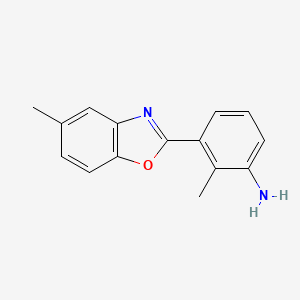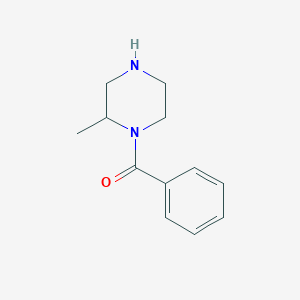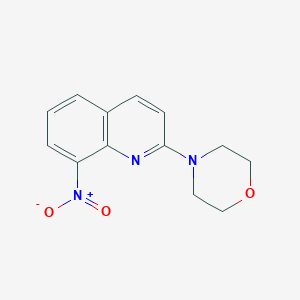
2-Morpholin-4-yl-8-nitroquinoline
Übersicht
Beschreibung
“2-Morpholin-4-yl-8-nitroquinoline” is a chemical compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used for the construction of the quinoline scaffold . A series of novel derivatives have been synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline ring fused with a morpholine ring . The InChI code for this compound is1S/C14H15N3O3/c1-10-2-3-11-12(17(18)19)4-5-13(14(11)15-10)16-6-8-20-9-7-16/h2-5H,6-9H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Genotoxicity and Mutagenicity Studies
2-Morpholin-4-yl-8-nitroquinoline derivatives, similar to 4-Nitroquinoline 1-oxide (4NQO), are used in genotoxicity assays due to their mutagenic and carcinogenic properties. The ability of these compounds to induce chromosomal damage and gene mutations is studied in various cell lines, helping to understand their genotoxic potential and mechanisms of DNA damage. For instance, a study by Brüsehafer et al. (2015) revealed that 4NQO's clastogenicity is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency (Brüsehafer et al., 2015).
Antioxidant and Enzymatic Activity
Derivatives of this compound have been studied for their antioxidant activities and enzyme inhibition potential. Özil et al. (2018) reported the synthesis of benzimidazole derivatives containing morpholine skeletons that showed significant antioxidant activities and glucosidase inhibition (Özil et al., 2018). This kind of research is crucial for developing new therapeutic agents with potential benefits in treating oxidative stress-related diseases and metabolic disorders.
Carcinogenic Mechanisms
Studies on the carcinogenic mechanisms of nitroquinoline derivatives like this compound provide insights into the molecular changes induced by these compounds. For example, Reynolds et al. (1963) demonstrated morphological changes in liver cells caused by 4-nitroquinoline N-oxide, highlighting the potential of related compounds to induce similar alterations (Reynolds et al., 1963).
Chemical Synthesis and Modifications
The versatility of this compound in chemical synthesis is evident in studies exploring its reactivity and potential for creating novel compounds. Wantulok et al. (2021) examined the nucleophilic substitution of hydrogen in nitroquinolines, an approach that can be applied to synthesize derivatives of this compound for various applications (Wantulok et al., 2021).
Biological Activity Studies
Research on phosphoramidate derivatives of nitroquinolines, such as this compound, sheds light on their biological activities. Reddy et al. (2015) synthesized new derivatives and evaluated their antimicrobial and antioxidant activities, providing a foundation for the development of new pharmaceutical agents (Reddy et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(8-nitroquinolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXCEZJOJIUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296303 | |
| Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
292053-56-6 | |
| Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292053-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



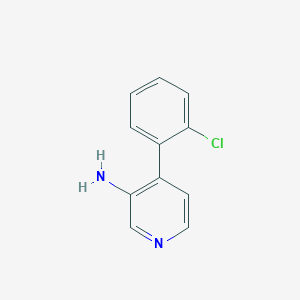
![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)
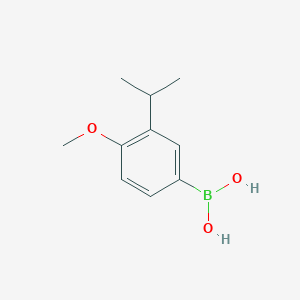
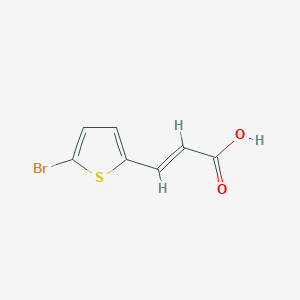
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)
